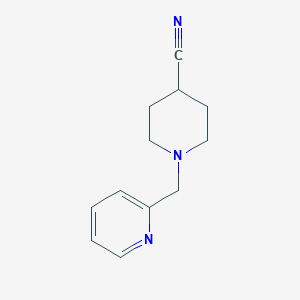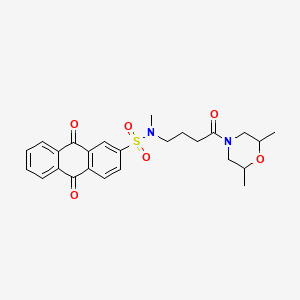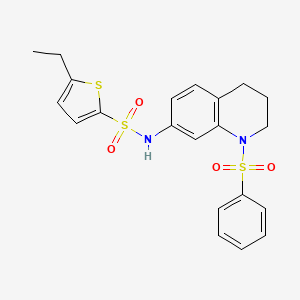![molecular formula C22H17F2N3O2S2 B2538481 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1260922-80-2](/img/structure/B2538481.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide, is a derivative of thieno[3,2-d]pyrimidine, which is a scaffold known to be associated with various biological activities. The thieno[3,2-d]pyrimidine derivatives have been explored for their potential as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the folate pathway and are targets for antitumor and antibacterial agents .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a key intermediate, such as 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine, which is then further modified to introduce various substituents at the 5-position via oxidative addition reactions . The synthesis of the specific compound is not detailed in the provided papers, but it can be inferred that similar synthetic strategies could be employed, involving the introduction of the 3,5-difluorophenyl group and the 4-methylbenzylacetamide moiety to the thieno[3,2-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a thiophene ring. The compounds often exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined at various angles to the benzene ring, as observed in related compounds . The presence of substituents such as fluorine or chlorine atoms can influence the geometry and electronic properties of the molecule .
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the amino group and the sulfur atom in the thioacetamide moiety. These sites can be exploited for further chemical modifications or for the formation of intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of electronegative atoms like fluorine can affect properties such as solubility, lipophilicity, and the ability to form hydrogen bonds. The vibrational spectroscopic signatures of these compounds can be studied using techniques like FT-IR and FT-Raman spectroscopy, which provide insights into the molecular vibrations and the presence of specific functional groups . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also important considerations for the development of these compounds as drugs .
Scientific Research Applications
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds related to 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide have demonstrated significant scientific interest due to their potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making them targets for anticancer therapies. A study highlighted the synthesis of a series of analogues, with one compound showing remarkable potency as a dual inhibitor of human TS and DHFR, which are known targets for antitumor agents. This indicates a potential pathway for developing new anticancer drugs based on this scaffold (Gangjee et al., 2008).
Crystal Structures and Molecular Conformation
Research on compounds with similar structures, including studies on their crystal structures, has provided insight into their molecular conformation, crucial for understanding their interaction with biological targets. The detailed study of their crystal structures helps in the design of more potent and selective inhibitors by understanding the intramolecular and intermolecular interactions within these molecules, which can guide the optimization of drug candidates (Subasri et al., 2016).
Antitumor Activity
The scaffold has also been explored for its antitumor activity, with new derivatives synthesized and evaluated for their efficacy against various human cancer cell lines. The modifications in the chemical structure aim to enhance antitumor activity, demonstrating the versatility of this chemical framework in generating potent anticancer agents. These studies are vital for identifying new therapeutic options for cancer treatment, highlighting the importance of chemical modifications in enhancing biological activity (Hafez & El-Gazzar, 2017).
Exploration of Chemical Properties and Synthesis
Further studies have explored the synthesis of related compounds and their chemical properties, including thermal stability and solubility, which are essential attributes for drug development. Understanding these properties can lead to the development of compounds with improved pharmacokinetic profiles, making them more suitable as therapeutic agents (Shockravi et al., 2009).
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-13-2-4-14(5-3-13)11-25-19(28)12-31-22-26-18-6-7-30-20(18)21(29)27(22)17-9-15(23)8-16(24)10-17/h2-10H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKPNKATLXOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)


![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)


![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)
![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)